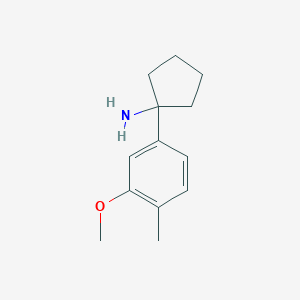

1-(3-Methoxy-4-methylphenyl)cyclopentanamine

説明

1-(3-Methoxy-4-methylphenyl)cyclopentanamine is a substituted cyclopentanamine derivative featuring a methoxy (-OCH₃) and methyl (-CH₃) group at the 3- and 4-positions of the phenyl ring, respectively. This compound has been studied for its structural and pharmacological similarities to entactogens like 3,4-methylenedioxymethamphetamine (MDMA). Key research by Johnson et al. (1991) demonstrated its synthesis via reductive amination and highlighted its serotonergic activity, with behavioral and neurochemical profiles overlapping with MDMA .

特性

分子式 |

C13H19NO |

|---|---|

分子量 |

205.30 g/mol |

IUPAC名 |

1-(3-methoxy-4-methylphenyl)cyclopentan-1-amine |

InChI |

InChI=1S/C13H19NO/c1-10-5-6-11(9-12(10)15-2)13(14)7-3-4-8-13/h5-6,9H,3-4,7-8,14H2,1-2H3 |

InChIキー |

DUBUGFWDTOSEJF-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)C2(CCCC2)N)OC |

製品の起源 |

United States |

準備方法

The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclopentanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-methylbenzaldehyde and cyclopentanone.

Condensation Reaction: The first step involves a condensation reaction between 3-methoxy-4-methylbenzaldehyde and cyclopentanone in the presence of a base such as sodium hydroxide to form the corresponding cyclopentylidene derivative.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

化学反応の分析

1-(3-Methoxy-4-methylphenyl)cyclopentanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols.

科学的研究の応用

1-(3-Methoxy-4-methylphenyl)cyclopentanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

作用機序

The mechanism of action of 1-(3-Methoxy-4-methylphenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it can inhibit or activate enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

類似化合物との比較

Comparison with Structural Analogs

The compound’s pharmacological and chemical properties are best understood through comparison with structurally related cyclopentanamine and benzylamine derivatives. Below is a detailed analysis:

Structural Modifications and Receptor Affinity

Table 1: Key Structural Analogs and Substituent Effects

Pharmacological Profiles

- Serotonergic Activity : The 3-methoxy-4-methyl substitution in the parent compound mimics MDMA’s 3,4-methylenedioxy group, enabling 5-HT receptor agonism. In contrast, halogenated analogs like 1-(2-chloro-4-fluorophenyl)cyclopentanemethanamine () lack direct evidence of serotonergic action but may target distinct pathways due to electronegative substituents .

- Neurotoxicity : Unlike MDMA, 1-(3-methoxy-4-methylphenyl)cyclopentanamine shows reduced neurotoxic metabolites, as its structure avoids methylenedioxy ring opening (a pathway linked to oxidative stress) . However, cyclopropane-containing analogs (e.g., ) exhibit higher acute toxicity (H302, H315), likely due to metabolic instability .

- Selectivity : Fluorinated derivatives (e.g., ARN5187 in ) demonstrate off-target effects, such as REV-ERBβ modulation, suggesting substituents dictate receptor promiscuity .

生物活性

1-(3-Methoxy-4-methylphenyl)cyclopentanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the compound's biological activity, synthesizing data from various studies and highlighting its mechanisms of action, efficacy, and safety profiles.

Chemical Structure and Properties

The compound features a cyclopentanamine structure with a methoxy and methyl group on the phenyl ring, contributing to its unique pharmacological properties. The presence of these substituents is believed to enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that 1-(3-Methoxy-4-methylphenyl)cyclopentanamine exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through multiple pathways, including apoptosis and cell cycle arrest.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, though more research is needed to confirm these effects.

The anticancer effects of 1-(3-Methoxy-4-methylphenyl)cyclopentanamine may involve:

- Inhibition of Key Signaling Pathways : Similar compounds have been found to inhibit pathways such as AKT and STAT3, which are crucial for cancer cell survival and proliferation .

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells, evidenced by increased caspase activity in treated cell lines .

Anticancer Efficacy

A study evaluated the cytotoxicity of various derivatives, including those related to 1-(3-Methoxy-4-methylphenyl)cyclopentanamine. The results indicated:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 | 8.84 | Induces apoptosis |

| Compound B | MCF-7 | 10.00 | Inhibits STAT3 |

| 1-(3-Methoxy-4-methylphenyl)cyclopentanamine | A431 | TBD | TBD |

The specific IC50 values for 1-(3-Methoxy-4-methylphenyl)cyclopentanamine are yet to be determined but are expected to be comparable to other effective compounds.

Safety Profile

Safety assessments have indicated that compounds with similar structures exhibit low toxicity in normal cell lines while maintaining efficacy against cancer cells. For instance, the toxicity towards normal liver and kidney cells was significantly lower than that observed in cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。